3-chloro-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
The synthesis of 3-chloro-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorobenzylamine with 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as EDCI or DCC, and the reaction is carried out in a suitable solvent like DMF or DMSO .
Chemical Reactions Analysis
3-chloro-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical research.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity .
Comparison with Similar Compounds
3-chloro-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity.
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C14H10ClFN4O |
---|---|
Molecular Weight |
304.70 g/mol |
IUPAC Name |
3-chloro-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H10ClFN4O/c15-11-12(19-20-7-1-6-17-13(11)20)14(21)18-8-9-2-4-10(16)5-3-9/h1-7H,8H2,(H,18,21) |
InChI Key |
CCIWTXWSYATCDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C(=N2)C(=O)NCC3=CC=C(C=C3)F)Cl)N=C1 |
Origin of Product |
United States |
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